molecular formula C24H42O3S B3314062 Heptadecan-9-yl 4-methylbenzenesulfonate CAS No. 949898-99-1

Heptadecan-9-yl 4-methylbenzenesulfonate

Cat. No.: B3314062
CAS No.: 949898-99-1
M. Wt: 410.7 g/mol
InChI Key: WUZFVFUKQALPIJ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C24H42O3S. It is a white to yellow solid at room temperature and is known for its applications in various chemical processes. The compound is characterized by its long alkyl chain and a sulfonate group attached to a benzene ring, making it a versatile molecule in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecan-9-yl 4-methylbenzenesulfonate can be synthesized through the esterification of heptadecan-9-ol with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecan-9-yl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptadecan-9-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, while the long alkyl chain can embed into lipid bilayers, affecting membrane properties. These interactions can influence the solubility and permeability of molecules, making it useful in drug delivery and other applications .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl benzenesulfonate
  • Heptadecan-9-yl 4-chlorobenzenesulfonate
  • Heptadecan-9-yl 4-nitrobenzenesulfonate

Uniqueness

Heptadecan-9-yl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties and chemical behavior, making it a valuable compound in specific applications .

Properties

IUPAC Name

heptadecan-9-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZFVFUKQALPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705053
Record name Heptadecan-9-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949898-99-1
Record name Heptadecan-9-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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